molecular formula C12H12F3N5O3 B2664554 6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034371-85-0

6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B2664554
CAS No.: 2034371-85-0
M. Wt: 331.255
InChI Key: PTFOHIHTVWSSCG-UHFFFAOYSA-N
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Description

6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, a pyrrolidine ring, and a pyridazinone core. These structural motifs make it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Steps: Starting with the synthesis of the 5-(trifluoromethyl)-1,2,4-oxadiazole ring.

  • Formation of the Pyrrolidine Ring: Incorporating the pyrrolidine moiety through cyclization reactions.

  • Carbonyl Introduction: Forming the carbonyl linkage by reacting with appropriate acylating agents.

  • Pyridazinone Core Formation: Constructing the 4,5-dihydropyridazin-3(2H)-one through ring closure reactions.

  • Final Steps: Combining all fragments under controlled conditions to yield the target compound.

Industrial Production Methods

Scaling up for industrial production would involve optimized reaction conditions, using catalysts, solvents, and ensuring high yield and purity. The exact processes would depend on the specific requirements and the available industrial technology.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at specific sites, potentially forming N-oxides or similar derivatives.

  • Reduction: It can be reduced to modify functional groups such as the carbonyl or oxadiazole moiety.

  • Substitution Reactions: The trifluoromethyl group or other substituents may be replaced under specific conditions.

Common Reagents and Conditions

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Using nucleophilic reagents and proper catalysts.

Major Products

The products vary based on the reaction type and conditions but could include N-oxides, reduced pyridazinones, and various substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Potential use in probing biological pathways due to its unique structure and reactivity.

Medicine

Studied for its therapeutic potential, particularly in medicinal chemistry for drug design targeting specific enzymes or receptors.

Industry

Could be utilized in the development of specialty chemicals or materials with specific functional properties.

Mechanism of Action

Effects

The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, depending on its specific environment.

Molecular Targets and Pathways

Likely targets include enzymes or receptors with active sites complementary to the compound's structure, impacting biological pathways related to disease processes.

Comparison with Similar Compounds

Unique Aspects

The presence of the trifluoromethyl group and oxadiazole ring provides distinct electronic properties, enhancing its reactivity and interaction with biological molecules.

Similar Compounds

  • 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives: Share similar electronic properties but differ in other substituents.

  • Pyrrolidine-based compounds: Common in pharmaceuticals but vary in additional functional groups.

  • Pyridazinone derivatives: Known for their biological activity and used in different therapeutic areas.

Properties

IUPAC Name

3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O3/c13-12(14,15)11-16-9(19-23-11)6-3-4-20(5-6)10(22)7-1-2-8(21)18-17-7/h6H,1-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFOHIHTVWSSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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